IRE1a-IN-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

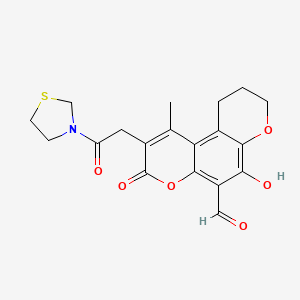

分子式 |

C19H19NO6S |

|---|---|

分子量 |

389.4 g/mol |

IUPAC名 |

6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde |

InChI |

InChI=1S/C19H19NO6S/c1-10-12(7-14(22)20-4-6-27-9-20)19(24)26-17-13(8-21)16(23)18-11(15(10)17)3-2-5-25-18/h8,23H,2-7,9H2,1H3 |

InChIキー |

YYVMXWNBXDUPOA-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)OC2=C(C(=C3C(=C12)CCCO3)O)C=O)CC(=O)N4CCSC4 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to IRE1α-IN-2 and its Role in the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins. A key mediator of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein possessing both serine/threonine kinase and endoribonuclease (RNase) activities. IRE1α plays a dual role in the UPR, initiating adaptive responses through the splicing of X-box binding protein 1 (XBP1) mRNA, while also being capable of triggering apoptosis under prolonged stress. The intricate involvement of IRE1α in various diseases, including cancer and metabolic disorders, has positioned it as a significant therapeutic target. This technical guide provides a comprehensive overview of IRE1α-IN-2, a potent inhibitor of IRE1α kinase activity, and its utility in dissecting the complexities of the UPR. This document will detail its mechanism of action, provide quantitative data on its activity, and outline key experimental protocols for its application in research and drug discovery.

Introduction to the Unfolded Protein Response and the Role of IRE1α

The endoplasmic reticulum is the primary site for the synthesis and folding of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To counteract this, cells activate the UPR, a sophisticated signaling network that aims to restore ER homeostasis. The UPR is orchestrated by three main ER-resident transmembrane proteins: IRE1α, PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).

IRE1α is the most evolutionarily conserved of these sensors. Under basal conditions, IRE1α is maintained in an inactive, monomeric state, often through its association with the ER chaperone BiP (also known as GRP78). Upon the accumulation of unfolded proteins, BiP dissociates from IRE1α, leading to its dimerization and subsequent trans-autophosphorylation of its kinase domain. This autophosphorylation event is a critical step for the activation of its C-terminal RNase domain.

The activated RNase domain of IRE1α has two primary functions:

-

XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the mRNA of the transcription factor XBP1. This unconventional splicing event results in a frameshift, leading to the translation of a potent transcriptional activator, XBP1s. XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis, thereby enhancing the cell's capacity to manage the unfolded protein load.

-

Regulated IRE1-Dependent Decay (RIDD): Under conditions of severe or prolonged ER stress, the RNase activity of IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER. This process, known as RIDD, is thought to reduce the protein load on the ER and can also contribute to apoptosis by degrading anti-apoptotic microRNAs.

Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a compelling target for therapeutic intervention in diseases characterized by chronic ER stress, such as cancer, neurodegenerative diseases, and metabolic disorders.

IRE1α-IN-2: A Potent Kinase Inhibitor

IRE1α-IN-2 is a small molecule inhibitor that specifically targets the kinase activity of IRE1α. By inhibiting the initial autophosphorylation event, IRE1α-IN-2 effectively blocks the subsequent activation of its RNase domain, thereby preventing both XBP1 mRNA splicing and RIDD activity. This makes it a valuable tool for studying the downstream consequences of IRE1α signaling and for exploring the therapeutic potential of IRE1α inhibition.

Mechanism of Action

IRE1α-IN-2 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRE1α kinase domain. This binding prevents the transfer of a phosphate group from ATP to serine and threonine residues within the kinase activation loop, a crucial step for IRE1α activation. Consequently, the conformational changes required for RNase domain activation are blocked.

A diagram illustrating the mechanism of action of IRE1α-IN-2 within the IRE1α signaling pathway is provided below.

Mechanism of IRE1α-IN-2 action.

Quantitative Data

IRE1α-IN-2 has been characterized by its potent inhibitory activity against the IRE1α kinase. The following table summarizes the key quantitative metrics for this inhibitor.

| Parameter | Value | Description |

| EC50 | 0.82 µM | The half maximal effective concentration for inhibiting IRE1α kinase activity.[1] |

| IC50 | 3.12 µM | The half maximal inhibitory concentration for IRE1α autophosphorylation.[1] |

| Target | IRE1α Kinase | The specific molecular target of the inhibitor. |

| Effect | Inhibition | Prevents autophosphorylation and subsequent RNase activation. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the activity and effects of IRE1α-IN-2.

In Vitro IRE1α Kinase Assay

This assay measures the ability of IRE1α-IN-2 to inhibit the kinase activity of purified recombinant IRE1α.

Materials:

-

Recombinant human IRE1α (cytoplasmic domain)

-

IRE1α-IN-2

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well white plates

Procedure:

-

Prepare a serial dilution of IRE1α-IN-2 in DMSO, and then dilute further in kinase assay buffer.

-

Add 2.5 µL of the diluted IRE1α-IN-2 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x concentration of recombinant IRE1α to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (final concentration typically at the Km for ATP).

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of IRE1α-IN-2 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based XBP1 Splicing Assay

This assay determines the effect of IRE1α-IN-2 on IRE1α-mediated XBP1 mRNA splicing in cultured cells.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T)

-

ER stress inducer (e.g., Thapsigargin, Tunicamycin)

-

IRE1α-IN-2

-

Cell culture medium and supplements

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcriptase and oligo(dT) primers

-

PCR primers flanking the XBP1 splice site

-

Taq polymerase

-

Agarose gel and electrophoresis equipment

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of IRE1α-IN-2 or DMSO for 1-2 hours.

-

Induce ER stress by adding Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL) to the media and incubate for 4-6 hours.

-

Harvest the cells and extract total RNA using TRIzol reagent.

-

Synthesize cDNA from 1 µg of total RNA using reverse transcriptase and oligo(dT) primers.

-

Amplify the XBP1 cDNA by PCR using primers that flank the 26-nucleotide intron.

-

Separate the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) as a smaller band.

-

Visualize the bands using a gel documentation system and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

XBP1 splicing assay workflow.

Western Blot Analysis of IRE1α Phosphorylation

This protocol is for assessing the inhibitory effect of IRE1α-IN-2 on the autophosphorylation of endogenous IRE1α.

Materials:

-

Cell line of interest

-

ER stress inducer

-

IRE1α-IN-2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IRE1α (Ser724), anti-total-IRE1α, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Follow steps 1-3 from the XBP1 splicing assay protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRE1α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total IRE1α and a loading control (e.g., β-actin) to normalize the phospho-IRE1α signal.

Conclusion

IRE1α-IN-2 is a valuable pharmacological tool for the investigation of the IRE1α branch of the unfolded protein response. Its potent and specific inhibition of the IRE1α kinase allows for the precise dissection of the downstream signaling events, including XBP1 splicing and RIDD. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to effectively utilize IRE1α-IN-2 in their studies. Further characterization of this and similar inhibitors will be crucial for advancing our understanding of the UPR in health and disease and for the development of novel therapeutic strategies targeting ER stress pathways.

References

Understanding the Downstream Effects of IRE1α Inhibition: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "IRE1a-IN-2" is not publicly available in the reviewed scientific literature. Therefore, this guide utilizes data from well-characterized, representative IRE1α inhibitors to provide an in-depth understanding of the downstream effects of targeting the IRE1α pathway. The principles, experimental approaches, and downstream consequences detailed herein are broadly applicable to potent and selective inhibitors of the IRE1α endoribonuclease (RNase) activity.

Introduction to IRE1α and the Unfolded Protein Response

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2][3] IRE1α is a type I transmembrane protein with a dual enzymatic function: a serine/threonine kinase and an endoribonuclease (RNase).[2][3] Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[4][5] This activation triggers two key downstream signaling branches: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the Regulated IRE1-Dependent Decay (RIDD) of a subset of mRNAs and microRNAs.[2][4] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[3] RIDD, on the other hand, can contribute to both adaptive responses by reducing the protein load on the ER and to apoptosis under prolonged stress.[2] Given its central role in cell fate decisions under stress, IRE1α has emerged as a promising therapeutic target in various diseases, including cancer and metabolic disorders.

Mechanism of Action of Representative IRE1α Inhibitors

Potent and selective IRE1α inhibitors primarily function by targeting the RNase activity of the enzyme. These small molecules can be broadly categorized into two main classes:

-

ATP-competitive kinase inhibitors: These compounds bind to the ATP-binding pocket of the IRE1α kinase domain. While they inhibit the kinase activity, their primary effect on the UPR is the allosteric inhibition of the RNase domain, thereby preventing both XBP1 splicing and RIDD.

-

Direct RNase inhibitors: These molecules bind directly to the RNase active site, preventing the cleavage of its substrates.

This guide will focus on the downstream effects of inhibitors that block the RNase activity, as this is the key enzymatic function responsible for propagating the major downstream signals of the IRE1α pathway.

Quantitative Data on the Downstream Effects of IRE1α Inhibition

The efficacy of IRE1α inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for the RNase activity, which translates to the inhibition of XBP1 mRNA splicing in cellular assays. The following tables summarize representative quantitative data for well-characterized IRE1α inhibitors.

| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| KIRA8 | IRE1α Kinase | Biochemical | 2.5 | - | (As per publicly available data) |

| 4µ8C | IRE1α RNase | Cellular (XBP1 splicing) | 1,200 | HeLa | (As per publicly available data) |

| STF-083010 | IRE1α RNase | Cellular (XBP1 splicing) | 30 | Multiple Myeloma | (As per publicly available data) |

Table 1: Potency of Representative IRE1α Inhibitors

| Downstream Target | Effect of Inhibition | Method of Detection | Representative Change | Reference |

| XBP1 mRNA splicing | Decrease | RT-PCR, qPCR | Significant reduction in spliced XBP1 (XBP1s) levels | [1][6] |

| RIDD Substrates (e.g., BLOC1S1, CD59) | Attenuation of degradation | qPCR | Stabilization of mRNA levels during ER stress | [7] |

| XBP1s Target Genes (e.g., ERdj4, EDEM1) | Downregulation | qPCR, Western Blot | Decreased mRNA and protein expression | [4] |

| Pro-apoptotic Genes (under prolonged stress) | Modulation | qPCR, Western Blot | Varies depending on cellular context and specific inhibitor | [2] |

| Cell Viability | Varies | Cell viability assays (e.g., MTT, CellTiter-Glo) | Can induce apoptosis in cancer cells dependent on the UPR for survival | (As per publicly available data) |

Table 2: Functional Downstream Effects of IRE1α RNase Inhibition

Experimental Protocols

XBP1 mRNA Splicing Assay (RT-PCR)

This assay is a gold standard for assessing IRE1α RNase activity in cells.[1]

Principle: IRE1α-mediated splicing removes a 26-nucleotide intron from the XBP1 mRNA. This splicing event can be detected by reverse transcription-polymerase chain reaction (RT-PCR) using primers flanking the splice site. The unspliced (XBP1u) and spliced (XBP1s) forms can be resolved by agarose gel electrophoresis.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with an ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of the IRE1α inhibitor for a specified time.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

-

Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel (e.g., 3%).

-

Visualization and Quantification: Visualize the DNA bands using a fluorescent dye (e.g., ethidium bromide or SYBR Green) and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

Regulated IRE1-Dependent Decay (RIDD) Assay (qPCR)

This assay measures the degradation of specific mRNA targets by the IRE1α RNase.

Principle: Activated IRE1α cleaves and degrades specific mRNAs. Inhibition of IRE1α will prevent this degradation, leading to higher levels of the target mRNA during ER stress.

Protocol:

-

Cell Culture and Treatment: Follow the same procedure as for the XBP1 splicing assay.

-

RNA Extraction and Reverse Transcription: Extract total RNA and synthesize cDNA as described above.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for a known RIDD target (e.g., BLOC1S1, CD59) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of the RIDD target mRNA using the ΔΔCt method. A higher relative expression in the inhibitor-treated group compared to the ER stress-only group indicates inhibition of RIDD.

Cellular Thermal Shift Assay (CETSA)

This assay can be used to confirm direct target engagement of an inhibitor with IRE1α in a cellular context.[7][8]

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein.[7] This stabilization can be detected by heating cell lysates to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

Protocol:

-

Cell Treatment: Treat intact cells with the IRE1α inhibitor or vehicle control.

-

Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed duration.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated protein aggregates by centrifugation.

-

Protein Quantification: Analyze the amount of soluble IRE1α in each sample by Western blotting or other protein quantification methods.

-

Data Analysis: Plot the amount of soluble IRE1α as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Visualizing the Downstream Effects of IRE1α Inhibition

Signaling Pathway of IRE1α

References

- 1. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The unfolded protein response sensor IRE1α is required at 2 distinct steps in B cell lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endoplasmic reticulum stress activates human IRE1α through reversible assembly of inactive dimers into small oligomers | eLife [elifesciences.org]

- 5. IRE1β negatively regulates IRE1α signaling in response to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative microscopy reveals dynamics and fate of clustered IRE1α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to IRE1a-IN-2: A Chemical Probe for Interrogating Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of IRE1a-IN-2, a potent and selective chemical probe for the endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1α (IRE1α). This document details the mechanism of action, key quantitative data, and detailed experimental protocols for the use of this compound in studying the unfolded protein response (UPR).

Introduction to IRE1α and the Unfolded Protein Response

The endoplasmic reticulum is a critical organelle responsible for the folding and modification of a significant portion of the cellular proteome. Perturbations to this delicate environment, such as an accumulation of unfolded or misfolded proteins, trigger a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the unfolded protein response (UPR).[1][2]

IRE1α is a key transducer of the UPR, acting as both a serine/threonine kinase and an endoribonuclease (RNase).[2][3] Upon sensing ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[3][4] This initiates two key downstream signaling pathways: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs.[1][2] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and quality control, promoting cell survival.[1] In contrast, RIDD and the activation of the JNK pathway by IRE1α can contribute to apoptosis under prolonged or severe ER stress.[5] Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a critical target for therapeutic intervention in a range of diseases, including cancer and metabolic disorders.

This compound: A Potent Kinase Inhibitor for Modulating IRE1α Activity

This compound is a small molecule inhibitor that targets the kinase domain of IRE1α. By inhibiting the kinase activity, it allosterically modulates the downstream RNase functions of IRE1α, making it a valuable tool to dissect the complex signaling outputs of the UPR.

Mechanism of Action

This compound acts as a potent inhibitor of IRE1α's kinase activity. It achieves this by binding to the ATP-binding pocket of the kinase domain, thereby preventing the autophosphorylation that is essential for the activation of its RNase domain. This inhibition of kinase activity leads to a subsequent reduction in both XBP1 mRNA splicing and RIDD activity, effectively dampening the IRE1α-mediated stress response.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and activity.

| Parameter | Value | Reference |

| EC50 (IRE1α Kinase) | 0.82 µM | |

| IC50 (Autophosphorylation) | 3.12 µM | |

| IC50 (XBP1 mRNA Splicing) | > 200 nM | [1] |

Table 1: In Vitro Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on IRE1α activity.

In Vitro IRE1α Kinase Assay (Transcreener® ADP² Assay)

This assay quantitatively measures the kinase activity of purified IRE1α by detecting the production of ADP.

Materials:

-

Purified recombinant IRE1α protein

-

This compound

-

Transcreener® ADP² FP Assay Kit (BellBrook Labs)

-

Assay Buffer: 50 mM Tris (pH 8.0), 1 mM MgCl₂, 0.01% Triton X-100, 2.5 mM MnCl₂, 2 mM DTT

-

Substrate Mix: 10 µM ATP and 1 µM Myelin Basic Protein (MBP) in Assay Buffer

-

384-well low-volume black plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the this compound dilution or DMSO (vehicle control).

-

Add 2.5 µL of 2x IRE1α enzyme solution in Assay Buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of 2x Substrate Mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect ADP formation by adding 10 µL of the Transcreener® ADP² Detection Mix.

-

Incubate for a further 60 minutes at room temperature.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular XBP1 Splicing Assay (RT-PCR)

This assay measures the ability of this compound to inhibit the splicing of XBP1 mRNA in cultured cells upon induction of ER stress.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

This compound

-

ER stress inducer (e.g., Thapsigargin [Tg] or Tunicamycin [Tm])

-

TRIzol reagent for RNA extraction

-

Reverse transcriptase and oligo(dT) primers for cDNA synthesis

-

PCR primers flanking the XBP1 splice site

-

Agarose gel and electrophoresis equipment

Procedure:

-

Plate cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Induce ER stress by adding Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL) and incubate for 4-6 hours.

-

Harvest the cells and extract total RNA using TRIzol according to the manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA using reverse transcriptase and oligo(dT) primers.

-

Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA.

-

Analyze the PCR products on a 3% agarose gel. The unspliced (uXBP1) and spliced (sXBP1) forms will appear as distinct bands.

-

Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

Regulated IRE1-Dependent Decay (RIDD) Assay (qRT-PCR)

This assay assesses the effect of this compound on the degradation of known RIDD target mRNAs.

Materials:

-

Cell line of interest

-

This compound

-

ER stress inducer (e.g., Thapsigargin or DTT)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for RIDD target genes (e.g., BLOC1S1, DGAT2) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument and reagents

Procedure:

-

Follow steps 1-4 of the Cellular XBP1 Splicing Assay to treat cells and extract RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using primers specific for known RIDD target mRNAs and a stable housekeeping gene for normalization.

-

Calculate the relative mRNA levels of the RIDD targets in treated versus untreated cells using the ΔΔCt method. A rescue from degradation in the presence of this compound indicates inhibition of RIDD activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the IRE1α signaling pathway and a typical experimental workflow for characterizing this compound.

Caption: The IRE1α signaling pathway in response to ER stress.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable chemical probe for the investigation of IRE1α signaling in the context of ER stress. Its potent and selective inhibition of the IRE1α kinase allows for the precise modulation of downstream RNase activities, enabling researchers to dissect the roles of XBP1 splicing and RIDD in various physiological and pathological processes. The data and protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research. Further investigation into the in vivo properties and broader selectivity of this compound will continue to refine its utility as a tool for understanding and targeting the unfolded protein response.

References

- 1. IRE1α kinase-IN-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US9981901B2 - IRE-1α inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to IRE1α-IN-2: Discovery and Initial Characterization of a Modulator of the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and effector of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). As a bifunctional enzyme, IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Its activation plays a pivotal role in cell fate decisions under ER stress, making it a compelling therapeutic target for a range of diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the discovery and initial characterization of IRE1α-IN-2, a small molecule modulator of IRE1α activity. For clarity and accuracy, this document will refer to the molecule by its designation in the primary scientific literature, compound 3 .[1][2][3][4]

Discovery of IRE1α-IN-2 (compound 3)

IRE1α-IN-2, referred to as compound 3, was identified through the exploration of small molecule kinase inhibitors to modulate the RNase activity of IRE1α.[1][5] The discovery was based on the hypothesis that different classes of kinase inhibitors could allosterically control the RNase function of IRE1α. Compound 3 emerged from a series of synthesized imidazo[1,5-α]pyrazin-8-amine derivatives.[6]

Core Signaling Pathway of IRE1α

Under ER stress, IRE1α dimerizes and trans-autophosphorylates its kinase domain, leading to the activation of its RNase domain. The activated RNase then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event results in a frameshift, leading to the translation of the active XBP1s transcription factor, which upregulates genes involved in restoring ER homeostasis.

Caption: The IRE1α signaling pathway under ER stress.

Initial Characterization of IRE1α-IN-2 (compound 3)

IRE1α-IN-2 (compound 3) is a potent, ATP-competitive inhibitor of the IRE1α kinase domain.[1][2][3][7] Its interaction with the kinase domain allosterically modulates the activity of the RNase domain.

Quantitative Data Summary

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| EC50 (RNase Activation) | 0.82 µM | In vitro FRET-based XBP1 cleavage assay | Recombinant human IRE1α | MedChemExpress |

| IC50 (Kinase Autophosphorylation) | 3.12 µM | In vitro kinase assay | Recombinant human IRE1α | MedChemExpress |

| IC50 (Kinase Autophosphorylation) | 218 nM | In vitro kinase assay | Recombinant human IRE1α | [1] |

| EC50 (RNase Stimulation) | 143 nM | In vitro RNase assay | Recombinant human IRE1α | [1] |

Note: Discrepancies in reported values may arise from different experimental conditions and assay formats.

The initial characterization of compound 3 revealed a surprising dual activity. While it inhibits the autophosphorylation of the IRE1α kinase domain, it paradoxically enhances the activity of the RNase domain, promoting the splicing of XBP1 mRNA even in the absence of ER stress.[1] This classifies it as a Type I kinase inhibitor that stabilizes an active conformation of the kinase domain, which in turn allosterically activates the RNase domain.[4][5] However, some commercial sources describe it as an inhibitor of XBP1 splicing, which contradicts the primary literature.[8] The data from the primary literature is considered more definitive.

Experimental Protocols

In Vitro IRE1α Kinase Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of the IRE1α kinase domain.

Methodology:

-

Recombinant human IRE1α cytoplasmic domain is incubated with the test compound (e.g., IRE1α-IN-2) at various concentrations in a kinase assay buffer.

-

The phosphorylation reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The level of IRE1α autophosphorylation is quantified, typically using methods such as radioactive ATP incorporation, specific antibodies against phosphorylated IRE1α in an ELISA format, or mass spectrometry.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[1]

Caption: Workflow for the in vitro IRE1α kinase autophosphorylation assay.

In Vitro IRE1α RNase Activity Assay (XBP1 Splicing)

This assay determines the effect of a compound on the endoribonuclease activity of IRE1α by measuring the cleavage of an XBP1 mRNA substrate.

Methodology:

-

A fluorescently labeled XBP1 mRNA substrate is synthesized.

-

Recombinant human IRE1α is incubated with the test compound at various concentrations.

-

The XBP1 mRNA substrate is added to initiate the cleavage reaction.

-

The reaction is monitored in real-time by measuring the change in fluorescence upon cleavage of the substrate.

-

The EC50 (for activators) or IC50 (for inhibitors) is determined from the dose-response curve.[1]

Caption: Workflow for the in vitro IRE1α RNase activity assay.

Cellular XBP1 Splicing Assay

This assay evaluates the effect of a compound on IRE1α activity within a cellular context.

Methodology:

-

Cells (e.g., HEK293T) are treated with the test compound at various concentrations.

-

ER stress can be induced using agents like tunicamycin or thapsigargin to activate IRE1α, or the assay can be performed under basal conditions.

-

Total RNA is extracted from the cells.

-

Reverse transcription polymerase chain reaction (RT-PCR) is performed using primers that flank the splice site of XBP1 mRNA.

-

The PCR products corresponding to the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA are resolved and quantified by gel electrophoresis.

Mechanism of Action

IRE1α-IN-2 (compound 3) binds to the ATP-binding pocket of the IRE1α kinase domain.[1][9] By stabilizing an active-like conformation of the kinase domain, it allosterically enhances the RNase activity, leading to increased XBP1 mRNA splicing.[1][5] This is in contrast to Type II kinase inhibitors, which stabilize an inactive conformation and inhibit both kinase and RNase activities.[4][7] The binding of compound 3 to the kinase active site has been confirmed by co-crystallization studies.[1]

Caption: Mechanism of action of IRE1α-IN-2 (compound 3).

Conclusion

IRE1α-IN-2 (compound 3) is a valuable research tool for studying the intricacies of the unfolded protein response. Its unique mechanism of action, inhibiting kinase autophosphorylation while allosterically activating the RNase domain, allows for the specific interrogation of the consequences of XBP1 splicing independent of IRE1α's kinase activity. This technical guide provides a foundational understanding of its discovery, initial characterization, and the experimental approaches used to elucidate its function. Further research with this and similar molecules will undoubtedly continue to unravel the complex role of IRE1α in health and disease, paving the way for novel therapeutic strategies.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Frontiers | The Role of Unfolded Protein Response in Coronavirus Infection and Its Implications for Drug Design [frontiersin.org]

- 3. The Role of Unfolded Protein Response in Coronavirus Infection and Its Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Impact of IRE1α Inhibition on Cellular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress, which activates a complex signaling network termed the Unfolded Protein Response (UPR). Inositol-requiring enzyme 1α (IRE1α), a key sensor of the UPR, plays a dual role in cell fate by initiating both adaptive and apoptotic signaling pathways. Consequently, IRE1α has emerged as a significant therapeutic target for a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the effects of inhibiting IRE1α on cellular homeostasis, with a focus on a representative small molecule inhibitor. We will delve into the molecular mechanisms, present quantitative data from key experiments, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to IRE1α and the Unfolded Protein Response

The UPR is mediated by three main ER transmembrane proteins: PERK, ATF6, and IRE1α.[1] Of these, IRE1α is the most evolutionarily conserved.[2] Structurally, IRE1α is a type I transmembrane protein with a luminal sensor domain and cytosolic kinase and endoribonuclease (RNase) domains.[1] Under ER stress, the luminal domain senses the accumulation of unfolded proteins, leading to the dissociation of the chaperone BiP, which in turn promotes IRE1α dimerization and oligomerization.[3][4] This clustering facilitates trans-autophosphorylation of the kinase domain, which allosterically activates the RNase domain.[5]

Activated IRE1α RNase has two primary functions that critically impact cellular homeostasis:

-

XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[1] This unconventional splicing event results in a translational frameshift, producing a potent transcription factor, XBP1s.[6] XBP1s translocates to the nucleus and upregulates genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby promoting cell survival and adaptation to ER stress.[6][7]

-

Regulated IRE1-Dependent Decay (RIDD): Under prolonged or severe ER stress, the RNase activity of IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER.[7][8] This process, known as RIDD, can reduce the protein load on the ER but can also contribute to apoptosis by degrading pro-survival transcripts and miRNAs.[7]

The balance between the pro-survival XBP1s pathway and the potentially pro-apoptotic RIDD pathway is a critical determinant of cell fate under ER stress.[7]

Mechanism of Action of IRE1α Inhibitors

Given the pivotal role of IRE1α in cellular homeostasis and disease, significant efforts have been made to develop small molecule inhibitors that target its kinase or RNase activity. While the specific inhibitor "IRE1a-IN-2" is not documented in publicly available literature, we will focus on the effects of a well-characterized class of IRE1α inhibitors, such as the kinase-inhibiting RNase-attenuators (KIRAs), for which substantial data exists. These inhibitors typically act by binding to the ATP-binding pocket of the IRE1α kinase domain, which in turn allosterically modulates the RNase activity.[9]

The following diagram illustrates the core IRE1α signaling pathway and the points of intervention for inhibitors.

Caption: IRE1α signaling under ER stress and the point of inhibitor action.

Quantitative Data on the Effects of IRE1α Inhibition

The efficacy of an IRE1α inhibitor is typically quantified through various cellular and biochemical assays. The following tables summarize representative quantitative data for a potent IRE1α inhibitor, KIRA8, based on published studies.[10]

Table 1: Inhibition of IRE1α Activity

| Parameter | Cell Line | Condition | KIRA8 Concentration | Result | Reference |

| XBP1 mRNA Splicing | IM-9 | Baseline | 10 µM | Significant reduction in spliced XBP1 (sXBP1) mRNA | [10] |

| IM-9 | Thapsigargin-induced UPR | 10 µM | Inhibition of sXBP1 mRNA | [10] | |

| Cell Viability (IC50) | IM-9 | 72 hours | 10.37 µM | Reduction in cell viability with an IC50 of 10.37 µM | [10] |

Table 2: Induction of Apoptosis

| Parameter | Cell Line | KIRA8 Concentration | Treatment Duration | Result | Reference |

| Apoptosis Induction | IM-9 | 10 µM | 72 hours | Marked increase in apoptotic cells | [10] |

| CHOP mRNA Expression | IM-9 | 10 µM | Not specified | Induction of CHOP mRNA, a pro-apoptotic marker | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of IRE1α inhibitors on cellular homeostasis.

XBP1 mRNA Splicing Assay (RT-PCR)

This assay is the gold standard for assessing IRE1α RNase activity.

Objective: To quantify the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the IRE1α inhibitor at various concentrations for a predetermined time. Induce ER stress using an agent like tunicamycin or thapsigargin for a specified duration.

-

RNA Extraction: Lyse the cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the simultaneous amplification of both the unspliced and spliced forms.

-

Gel Electrophoresis: Separate the PCR products on a high-resolution agarose or polyacrylamide gel. The unspliced XBP1 will appear as a larger band than the spliced XBP1.

-

Quantification: Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Green) and quantify the band intensities using densitometry software. The percentage of XBP1 splicing can be calculated as: (Intensity of XBP1s band) / (Intensity of XBP1s band + Intensity of XBP1u band) * 100.[4]

Western Blot Analysis for Phosphorylated IRE1α

This assay measures the activation state of IRE1α.

Objective: To detect the phosphorylated, active form of IRE1α.

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Due to the high molecular weight of IRE1α (~110 kDa), a lower percentage gel (e.g., 6-8%) is recommended for better resolution.[11]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. An extended transfer time at 4°C is recommended for high molecular weight proteins.[11]

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IRE1α (e.g., anti-phospho-IRE1α Ser724) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total IRE1α or a housekeeping protein like GAPDH.

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay assesses the overall effect of the inhibitor on cell survival.

Objective: To determine the concentration-dependent effect of the IRE1α inhibitor on cell viability and calculate the IC50 value.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the IRE1α inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using a non-linear regression analysis.

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effect of a novel IRE1α inhibitor on cellular homeostasis.

Caption: A generalized experimental workflow for characterizing an IRE1α inhibitor.

Conclusion

Inhibition of the IRE1α pathway presents a promising therapeutic strategy for a variety of diseases characterized by elevated ER stress. A thorough understanding of the molecular mechanisms and the ability to quantify the effects of specific inhibitors are paramount for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the impact of IRE1α inhibition on cellular homeostasis, including key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes and experimental workflows. By employing these methodologies, researchers can effectively characterize the efficacy and mechanism of action of novel IRE1α inhibitors and advance their development as potential therapeutic agents.

References

- 1. The unfolded protein response sensor IRE1α is required at 2 distinct steps in B cell lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-wide analyses reveal the IRE1a-XBP1 pathway promotes T helper cell differentiation by resolving secretory stress and accelerating proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Molecular Mechanism for Turning Off IRE1α Signaling during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The unfolded protein response components IRE1α and XBP1 promote human coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]

- 10. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of KIRA8 and Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]

Early-Stage Investigation of IRE1α-IN-2 in Cell Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain, making it a key regulator of cell fate under ER stress. Its activation leads to several downstream signaling events, including the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, regulated IRE1α-dependent decay (RIDD) of other mRNAs, and activation of the c-Jun N-terminal kinase (JNK) pathway. Due to its central role in various diseases, including cancer and metabolic disorders, IRE1α has emerged as a promising therapeutic target.

This technical guide provides an in-depth overview of the early-stage investigation of IRE1α-IN-2 , a potent inhibitor of IRE1α kinase activity. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary for IRE1α-IN-2

The following table summarizes the available quantitative data for the inhibitory activity of IRE1α-IN-2 from in vitro and cell-based assays.

| Parameter | Value | Description | Source |

| EC50 (IRE1α Kinase Inhibition) | 0.82 µM | The half-maximal effective concentration for the inhibition of IRE1α kinase activity. | [1] |

| IC50 (IRE1α Autophosphorylation) | 3.12 µM | The half-maximal inhibitory concentration for the inhibition of IRE1α autophosphorylation. | [1] |

| IC50 (XBP1 mRNA Splicing) | > 200 nM | The half-maximal inhibitory concentration for the inhibition of XBP1 mRNA splicing in cells. | [2] |

Signaling Pathways and Experimental Workflows

IRE1α Signaling Pathway

Under ER stress, the chaperone protein BiP (Binding immunoglobulin Protein) dissociates from the luminal domain of IRE1α, leading to its dimerization and autophosphorylation. This activation of the kinase domain allosterically activates the RNase domain, which then initiates downstream signaling.

Caption: The IRE1α signaling pathway under ER stress.

Experimental Workflow: Evaluation of IRE1α-IN-2

The following diagram illustrates a typical workflow for the early-stage cellular characterization of an IRE1α inhibitor like IRE1α-IN-2.

Caption: Workflow for evaluating IRE1α-IN-2 in cell models.

Experimental Protocols

XBP1 Splicing Assay (RT-PCR)

This assay measures the ability of IRE1α-IN-2 to inhibit the endoribonuclease activity of IRE1α, which is responsible for the splicing of XBP1 mRNA.

a. Cell Culture and Treatment:

-

Seed human myeloma cells (e.g., MM.1S) in a 6-well plate at a density of 5 x 105 cells/well and culture overnight.

-

Pre-treat cells with varying concentrations of IRE1α-IN-2 (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 2 hours.

-

Induce ER stress by adding an appropriate agent, such as Dithiothreitol (DTT) at a final concentration of 1 mM, and incubate for 1-2 hours.

b. RNA Extraction and RT-PCR:

-

Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

-

Perform PCR to amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

-

Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

-

Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

-

-

Separate the PCR products on a 3% agarose gel. The unspliced XBP1 (XBP1u) will yield a larger PCR product than the spliced XBP1 (XBP1s).

-

Visualize the bands under UV light and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of IRE1α-IN-2 on cells.

a. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of IRE1α-IN-2 for 24-72 hours. Include a vehicle control (DMSO).

b. MTT Assay Procedure:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

JNK Phosphorylation Assay (Western Blot)

This assay determines the effect of IRE1α-IN-2 on the IRE1α-TRAF2-JNK signaling axis.

a. Cell Lysis and Protein Quantification:

-

Following treatment as described in the XBP1 splicing assay, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

b. Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the phospho-JNK signal to the total JNK signal.

Conclusion

This technical guide provides a foundational framework for the early-stage in vitro investigation of the IRE1α inhibitor, IRE1α-IN-2. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential of IRE1α-IN-2 in various disease models.

References

Targeting the IRE1α Pathway: A Technical Guide for Drug Development

Introduction

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins.[1][2] Perturbations in the ER's protein-folding capacity lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[2][3] To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][3] The UPR aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[4][5]

Inositol-requiring enzyme 1α (IRE1α) is the most evolutionarily conserved sensor of the UPR.[1][6] It is a bifunctional transmembrane protein possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain in its cytosolic portion.[4] Upon activation by ER stress, IRE1α plays a pivotal role in determining cell fate, making it a highly attractive therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[7][8] This guide provides an in-depth overview of the fundamental principles of the IRE1α pathway and the strategies employed to target it for therapeutic intervention.

The IRE1α Signaling Pathway

Under basal conditions, IRE1α is maintained in an inactive, monomeric state, often through its association with the ER chaperone BiP (Binding immunoglobulin protein).[3][9] The accumulation of unfolded proteins in the ER lumen leads to the dissociation of BiP, causing IRE1α to dimerize and oligomerize.[9][10] This clustering facilitates the trans-autophosphorylation of its kinase domain, which in turn allosterically activates its C-terminal RNase domain.[11][12]

Activated IRE1α has two primary, and functionally distinct, RNase outputs:

-

XBP1 mRNA Splicing (Adaptive Response) : The most well-characterized function of IRE1α is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[5][9] IRE1α excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA. The resulting spliced XBP1 (XBP1s) mRNA is translated into a potent transcription factor that upregulates a host of UPR target genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[13] This branch of the pathway is generally considered a pro-survival, adaptive response.[6]

-

Regulated IRE1-Dependent Decay (RIDD) (Apoptotic Response) : Under conditions of high or chronic ER stress, the RNase activity of IRE1α can expand its substrate repertoire to include a wide range of ER-localized mRNAs and microRNAs.[5][10] This process, known as Regulated IRE1-Dependent Decay (RIDD), reduces the protein load on the ER but can also degrade transcripts essential for cell survival, thereby pushing the cell towards apoptosis.[4][5]

The balance between XBP1 splicing and RIDD is a critical determinant of cell fate under ER stress.[4] This dual nature presents both a challenge and an opportunity for therapeutic intervention.

Strategies for Targeting IRE1α

The dual kinase and RNase functionalities of IRE1α offer multiple avenues for pharmacological modulation. Inhibitors are generally classified based on their mechanism of action and the domain they target.[6][14]

ATP-Competitive Kinase Inhibitors

These small molecules target the ATP-binding pocket within the IRE1α kinase domain. Interestingly, they can have divergent allosteric effects on the distal RNase domain.[11][15]

-

Type I Inhibitors (RNase Activators): These inhibitors, such as APY29 and Sunitinib, stabilize the kinase domain in an "active-like" conformation (DFG-in).[14][15] This allosterically activates the RNase domain, promoting XBP1 splicing even in the absence of ER stress.[15]

-

Type II Inhibitors (RNase Inhibitors): This class binds to and stabilizes an inactive kinase conformation (DFG-out).[14] This prevents the conformational changes required for RNase activation, thereby inhibiting both XBP1 splicing and RIDD. A prominent subclass of these are the KIRAs (Kinase-Inhibiting RNase Attenuators), such as KIRA6 and KIRA8, which allosterically inhibit the RNase by preventing oligomerization.[10][16][17]

RNase-Specific Inhibitors

These compounds directly target the RNase active site, leaving the kinase domain unaffected.

-

Direct RNase Inhibitors: Molecules like 4µ8C and STF-083010 were developed to specifically block the endonuclease activity of IRE1α.[18] STF-083010, for example, inhibits RNase activity without affecting kinase autophosphorylation.[18] This allows for the precise dissection of RNase-dependent downstream events.

Partial Antagonists of IRE1α RNase (PAIRs)

A more recent strategy involves developing ATP-competitive inhibitors that only partially inhibit RNase activity at full occupancy.[19] These "PAIRs" are designed to strike a therapeutic sweet spot by permitting adaptive XBP1 splicing while suppressing the destructive RIDD activity, thus promoting cell survival under ER stress.[19]

Quantitative Data on IRE1α Inhibitors

The development of specific and potent IRE1α modulators is a key focus of research. The table below summarizes the reported potencies of several widely used inhibitors.

| Inhibitor | Type / Mechanism | Target | Potency (IC50 / EC50) | Reference |

| KIRA6 | Type II Kinase Inhibitor | IRE1α Kinase/RNase | IC50: 0.6 µM | [18][20] |

| KIRA8 | Allosteric RNase Inhibitor | IRE1α RNase | IC50: 5.9 nM | [18][20] |

| APY29 | Type I Kinase Inhibitor | IRE1α Autophosphorylation | IC50: 280 nM | [18][20] |

| IRE1α RNase Function | EC50: 460 nM | [20] | ||

| Sunitinib | Type I Kinase Inhibitor | Multi-kinase, incl. IRE1α | - (Inhibits autophosphorylation) | [15][18] |

| 4µ8C | Direct RNase Inhibitor | IRE1α RNase | IC50: 76 nM | [20] |

| STF-083010 | Direct RNase Inhibitor | IRE1α RNase | - (Specific inhibitor) | [18] |

| GSK2850163 | Kinase/RNase Inhibitor | IRE1α Kinase | IC50: 20 nM | [18] |

| IRE1α RNase | IC50: 200 nM | [18] | ||

| MKC3946 | Direct RNase Inhibitor | IRE1α RNase | - (Potent inhibitor) | [18][20] |

| Toyocamycin | XBP1 Splicing Inhibitor | IRE1α RNase | IC50: 80 nM | [18] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Key Experimental Protocols

Validating the activity of IRE1α modulators requires robust and reproducible assays. Below are methodologies for key experiments.

Protocol 1: In Vitro IRE1α Kinase Assay

This assay measures the ability of a compound to inhibit the autophosphorylation activity of recombinant IRE1α.[21]

-

Reagents and Materials:

-

Recombinant human IRE1α (cytosolic domain)

-

Myelin Basic Protein (MBP) as a generic substrate (optional)

-

Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

[γ-³³P]ATP or ATP and anti-phosphoserine antibodies

-

Test compounds dissolved in DMSO

-

P81 phosphocellulose filter paper (for radioactive assay)

-

Scintillation counter or equipment for Western blotting

-

-

Procedure:

-

Prepare a reaction mixture containing recombinant IRE1α and kinase reaction buffer.

-

Add various concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 20 minutes at room temperature to allow for binding.

-

Initiate the kinase reaction by adding ATP (e.g., 10 µM final concentration, including [γ-³³P]ATP). If using a non-radioactive method, also add MBP at this stage.

-

Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature or 30°C.

-

For radioactive assay: Terminate the reaction by spotting the mixture onto P81 filter paper. Wash the paper three times with 1% phosphoric acid to remove unbound ATP. Measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assay: Terminate the reaction by adding SDS-PAGE loading buffer. Analyze the phosphorylation of IRE1α (autophosphorylation) or MBP via Western blot using a phosphoserine-specific antibody.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[21]

-

Protocol 2: In Vitro IRE1α RNase Assay (Fluorescence-based)

This assay measures the cleavage of a specific RNA substrate by the IRE1α RNase domain.[22]

-

Reagents and Materials:

-

Recombinant human IRE1α (cytosolic domain)

-

Fluorescently-labeled RNA substrate mimicking the XBP1 stem-loop structure (e.g., a FRET-based substrate)

-

RNase Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KOAc, 5 mM DTT)

-

Test compounds dissolved in DMSO

-

RNase-free water, tubes, and tips

-

Fluorescence plate reader

-

-

Procedure:

-

Pre-incubate recombinant IRE1α with various concentrations of the test compound (or DMSO control) in RNase Assay Buffer for 30 minutes at room temperature in a 96-well plate.

-

Initiate the reaction by adding the fluorescent RNA substrate to each well.

-

Monitor the change in fluorescence over time (kinetic reading) or after a fixed incubation period (endpoint reading) at room temperature. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increased fluorescence signal.

-

Determine the reaction rate or endpoint fluorescence for each compound concentration.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.[22]

-

Protocol 3: Cell-Based XBP1 mRNA Splicing Assay (RT-PCR)

This is the gold-standard assay to confirm a compound's effect on IRE1α activity in a cellular context.[23][24]

-

Reagents and Materials:

-

Cultured cells (e.g., HeLa, HEK293T)

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

Test compounds

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the 26-nucleotide intron in XBP1 mRNA

-

Taq polymerase and reagents for PCR

-

Agarose gel and electrophoresis equipment

-

-

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

ER Stress Induction: Add an ER stress inducer (e.g., 1 µg/mL Tunicamycin) to the media and co-incubate with the compound for a specified time (e.g., 4-6 hours). Include appropriate controls (untreated, inducer only, compound only).

-

RNA Isolation and cDNA Synthesis: Harvest the cells, extract total RNA, and synthesize cDNA using reverse transcriptase.

-

PCR Amplification: Perform PCR using primers that flank the XBP1 intron. This allows for the simultaneous amplification of both unspliced (XBP1u) and spliced (XBP1s) forms.

-

Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. The XBP1u product will be 26 base pairs larger than the XBP1s product.

-

Analysis: Visualize and quantify the band intensities for XBP1u and XBP1s. An effective IRE1α inhibitor will show a dose-dependent decrease in the XBP1s band and a corresponding increase in the XBP1u band in the presence of the ER stress inducer.

-

Conclusion and Future Directions

IRE1α stands as a critical node in the UPR, uniquely positioned at the crossroads of cell survival and apoptosis. Its dual enzymatic activities provide a rich landscape for therapeutic intervention. The development of diverse modulators—from allosteric kinase inhibitors to direct RNase antagonists and nuanced partial inhibitors—highlights the significant progress in the field.[11][19] These tools are not only advancing our fundamental understanding of ER stress signaling but also paving the way for novel treatments for a wide array of human diseases.[8][25] Future efforts will likely focus on developing inhibitors with improved specificity and in vivo efficacy, and on tailoring the modulation of IRE1α activity (i.e., inhibiting RIDD while preserving XBP1 splicing) to the specific pathological context of different diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The unfolded protein response transducer IRE1α prevents ER stress-induced hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]

- 6. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are IRE1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Clustering of IRE1α depends on sensing ER stress but not on its RNase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]

- 17. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. In vitro IRE1α kinase activity assay [bio-protocol.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]

- 25. Emerging role of IRE1α in vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Pharmacological Inhibition of IRE1α in Disease Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific small molecule inhibitor denoted as "IRE1a-IN-2" is not prominently documented in the reviewed scientific literature. Therefore, this guide focuses on the broader topic of preliminary studies involving representative pharmacological inhibitors of Inositol-requiring enzyme 1α (IRE1α) in various disease models. This approach aims to provide a comprehensive overview of the therapeutic potential and mechanistic insights derived from targeting the IRE1α pathway.

Introduction to IRE1α as a Therapeutic Target

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification.[1] When the ER's folding capacity is overwhelmed, a state known as ER stress occurs, activating a complex signaling network called the Unfolded Protein Response (UPR).[1][2] IRE1α is a primary sensor of the UPR, acting as a transmembrane protein with both kinase and endoribonuclease (RNase) domains.[3][4] Upon activation by ER stress, IRE1α initiates downstream signaling that can either promote cellular adaptation and survival or, under conditions of chronic stress, trigger inflammation and apoptosis.[4][5]

IRE1α signaling is implicated in a wide array of pathologies, including metabolic disorders, inflammatory diseases, and cancer, making it a compelling target for therapeutic intervention.[1][5][6] Pharmacological inhibition of its RNase activity is a key strategy being explored to modulate disease progression.

The IRE1α Signaling Pathway

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates two primary downstream signaling branches:

-

XBP1 Splicing: The most conserved function of IRE1α is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2][7] This process removes a 26-nucleotide intron, causing a frameshift that produces a potent transcription factor, XBP1s.[2] XBP1s upregulates genes involved in restoring ER homeostasis, such as chaperones and components of the ER-associated degradation (ERAD) machinery.[8]

-

Regulated IRE1-Dependent Decay (RIDD): Activated IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER membrane.[7] This process, known as RIDD, reduces the protein load on the ER but can also impact cell fate and inflammatory signaling by degrading specific transcripts.[7][9]

-

Kinase-Dependent Signaling: The kinase domain of IRE1α can recruit adaptor proteins like TRAF2, leading to the activation of stress-activated pathways, including the c-Jun N-terminal kinase (JNK) and NF-κB cascades, which are pivotal in inflammation and apoptosis.[1][10]

References

- 1. Stressed out about obesity: IRE1α-XBP1 in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The unfolded protein response sensor IRE1α is required at 2 distinct steps in B cell lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stressed out about obesity: IRE1α-XBP1 in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterizing Cell-Specific Impacts of IRE1alpha-Mediated ER Stress Sensing in Obesity-Driven Metabolic Dysfunctions [escholarship.org]

- 9. Stress, plasticity, and fibrosis: unfolding the role of the IRE1α/RIDD/Fgfr2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]

Methodological & Application

Application Notes and Protocols: IRE1α-IN-2 for In Vitro Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inositol-requiring enzyme 1α (IRE1α), a key sensor of the unfolded protein response (UPR), is a transmembrane protein with dual enzymatic functions: a serine/threonine kinase and an endoribonuclease (RNase).[1][2][3][4] Upon endoplasmic reticulum (ER) stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain.[2][5][6] This activation initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade that aims to restore ER homeostasis.[5][7][8][9] Dysregulation of the IRE1α pathway is implicated in various diseases, including cancer and inflammatory conditions, making it an attractive therapeutic target.[1][3][10] IRE1α-IN-2 is a potent inhibitor of IRE1α kinase activity, offering a valuable tool for studying the physiological and pathological roles of the IRE1α signaling pathway. These application notes provide a detailed protocol for an in vitro kinase assay using IRE1α-IN-2 to assess its inhibitory effects on IRE1α autophosphorylation.

Data Presentation

The inhibitory activity of IRE1α-IN-2 and other related compounds on IRE1α is summarized in the tables below. These values are compiled from various sources and provide a comparative overview of their potency.

Table 1: Inhibitory Activity of IRE1α-IN-2

| Parameter | Value | Description | Reference |

| IC50 | 3.12 µM | Concentration for 50% inhibition of IRE1α kinase autophosphorylation. | [11] |

| EC50 | 0.82 µM | Concentration for 50% effective response in a cellular assay. | [11] |

Table 2: Potency of Various IRE1α Inhibitors (for comparison)

| Compound | IC50 | Target | Reference |

| IRE1α kinase-IN-1 | 77 nM | IRE1α (ERN1) | [12] |

| KIRA6 | 0.6 µM | IRE1α RNase kinase | [13] |

| Toyocamycin | 80 nM | XBP1 mRNA cleavage | [13] |

| Sunitinib Malate | N/A | Inhibits Ire1α autophosphorylation | [13] |

| CPD-2828 | 1.2 µM | IRE1α | [13] |

| G-5758 | 38 nM | IRE1α (XBP1s luciferase reporter) | [13] |

| IA107 | 16 nM (non-phosphorylated), 9 nM (phosphorylated) | IRE1α RNase | [13] |

Signaling Pathway and Experimental Workflow

To understand the context of the in vitro kinase assay, it is essential to visualize the IRE1α signaling pathway and the experimental workflow.

Caption: The IRE1α signaling pathway under ER stress.

Caption: Workflow for the IRE1α in vitro kinase assay.

Experimental Protocols

This section provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory effect of IRE1α-IN-2 on IRE1α autophosphorylation. This protocol is adapted from general kinase assay methodologies and information available for IRE1α.[14][15][16]

Materials and Reagents

-

Recombinant Human IRE1α (cytosolic domain, e.g., amino acids 468-end) : Expressed in a suitable system (e.g., Sf9 insect cells) with a purification tag (e.g., GST-tag).[16]

-

IRE1α-IN-2 : Dissolved in DMSO to a stock concentration of 10 mM.

-

Kinase Assay Buffer : 70 mM Tris-HCl (pH 7.6), 75 mM NaCl, 10 mM MgCl₂, 5 mM DTT.[14]

-

ATP : 10 mM stock solution in water.

-

ADP Detection Kit : Such as ADP-Glo™ Kinase Assay (Promega).[14][16]

-

96-well or 384-well plates : White, opaque plates suitable for luminescence measurements.

-

Multimode plate reader : Capable of measuring luminescence.

Experimental Procedure

-

Preparation of Reagents:

-

Thaw all reagents on ice.

-

Prepare the Kinase Assay Buffer as described above.

-